

# suramin long-term safety profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Suramin

CAS No.: 145-63-1

Cat. No.: S003035

Get Quote

## Clinical Safety Profile of Suramin

The following table consolidates safety information from recent clinical trials and historical data.

| Aspect                                         | Findings from Recent/Relevant Studies                                                                                                                                                                               | Study Details                                                                                                                                  |
|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>General Short-Term Tolerability</b>         | Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were typically <b>mild to moderate</b> in severity [1] [2].                                                                                     | Based on a 2023 Phase I trial in healthy Chinese volunteers and a 2023 Phase II trial in children with Autism Spectrum Disorder (ASD) [1] [2]. |
| <b>Common Adverse Events</b>                   | In ASD trials, the most common AEs were <b>initial rash and hyperopia</b> (farsightedness). The rash was self-limited and asymptomatic [3].                                                                         | Observed in the 2017 SAT-1 trial (single dose) and the 2023 trial (multiple doses) [2] [3].                                                    |
| <b>Serious &amp; Historical Adverse Events</b> | At high, cumulative doses (as in cancer trials), suramin is associated with several toxicities. These include <b>adrenal insufficiency, coagulopathy, neurotoxicity, anemia, and peripheral neuropathy</b> [4] [3]. | These dose-limiting effects were observed when blood levels were maintained above <b>150 µmol/L</b> for months [3].                            |
| <b>Safety in Specific Populations</b>          | A 2023 trial in children with ASD concluded that suramin was "generally safe and well tolerated over 14 weeks" [2].                                                                                                 | Study involved 52 boys aged 4-15 years, receiving three IV infusions over 8 weeks [2].                                                         |

## Key Pharmacokinetic Parameters Influencing Safety

**Suramin's** pharmacokinetics are a critical factor in its safety profile. Its exceptionally long half-life poses a significant risk for drug accumulation.

| Parameter                      | Findings                                                                                                                                                                                                                                                                                                                  | Study Details                                                                                                                                          |
|--------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Plasma Half-Life ( $t_{1/2}$ ) | Average <b>48 days</b> (range: 28 - 105 days) [1] [4].                                                                                                                                                                                                                                                                    | Based on a 2023 Phase I, single ascending dose study in healthy Chinese volunteers [1] [4].                                                            |
| Elimination                    | Cumulative excretion in urine over 7 days was <b>less than 4%</b> of the administered dose. It can be detected in urine for <b>more than 140 days</b> [1] [4].                                                                                                                                                            | The same 2023 study concluded that suramin is slowly eliminated, mainly by the kidneys [1] [4].                                                        |
| Therapeutic Window             | Historical data from cancer trials suggests a narrow therapeutic window. Plasma levels <b>above 350 µg/mL (<math>\approx 250</math> µmol/L)</b> are linked to severe toxicity, while maintaining levels between <b>100-300 µg/mL (<math>\approx 70-210</math> µmol/L)</b> reduced toxicities without losing efficacy [4]. | This informed dosing schedules in oncology. Low-dose ASD trials achieved much lower plasma levels (e.g., <b><math>\sim 12</math> µmol/L</b> ) [4] [3]. |

## Mechanisms of Action & Potential Safety Considerations

Understanding **suramin's** diverse mechanisms provides context for both its therapeutic effects and potential risks.



[Click to download full resolution via product page](#)

The antipurinergic mechanism is the primary basis for its investigation in autism and is linked to its anti-inflammatory effects [2] [3]. However, other mechanisms like apoptosis inhibition and growth factor modulation [5] [6] [7] may contribute to the toxicities observed in high-dose, long-term use (e.g., in cancer trials).

## FAQ & Troubleshooting for Researchers

**Q1: What is the most critical parameter to monitor in a long-term suramin study? A:** The **plasma half-life (~48 days)** is the most critical safety parameter. Dosing regimens must account for significant drug accumulation. **Therapeutic Drug Monitoring (TDM)** is highly recommended to maintain plasma levels within a target range and avoid concentrations associated with historical toxicities (>350 µg/mL) [4].

**Q2: What are the key organ systems to monitor based on historical data? A:** Priorities for monitoring should include:

- **Renal Function:** As **suramin** is slowly eliminated by the kidneys, monitor eGFR and for proteinuria [8] [4].
- **Adrenal Function:** Historical cases of adrenal insufficiency warrant monitoring [3].
- **Hematological System:** Regular checks for anemia and coagulation profiles are advised [4] [3].
- **Neurological System:** Monitor for signs of peripheral neuropathy, especially in extended studies [3].

**Q3: Are there any specific contraindications or drug interactions to consider? A:** Yes. Exclude subjects with pre-existing liver, kidney, heart, or adrenal abnormalities [8] [3]. **Suramin** has a high affinity for serum proteins and may interact with other highly protein-bound drugs. One trial specifically excluded participants taking medications like **sulfonamides, chlorpromazine, and anti-coagulants** [8].

**Q4: My research involves a new indication for suramin. Where should I start with dose selection? A:** Recent clinical trials for non-oncology indications have used significantly lower doses. For a future multiple-dose study, a 2023 Phase I trial suggested **10 mg/kg or 15 mg/kg** could be appropriate [1]. Autism trials have tested both **10 mg/kg and 20 mg/kg** administered via intravenous infusion intermittently (e.g., every 4 weeks) [2]. Starting with these lower-dose regimens and employing an intermittent schedule is prudent to minimize accumulation risk.

## Perspectives and Ongoing Research

The long-term safety profile of **suramin**, particularly at the lower doses being investigated for new indications, is not yet fully defined. As of November 2025, at least one Phase 2 clinical trial (STAT-2A) is actively recruiting to further evaluate the safety and pharmacokinetics of repeat dosing in a pediatric population with autism [8] [9]. You should consult the latest clinical trial registries for the most current data.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Phase I, Single-Dose Study to Assess the ... [pubmed.ncbi.nlm.nih.gov]
2. Randomized clinical trial of low dose suramin intravenous ... [annals-general-psychiatry.biomedcentral.com]
3. Low-dose suramin in autism spectrum disorder [pmc.ncbi.nlm.nih.gov]
4. Phase I, Single-Dose Study to Assess the Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

5. Suramin inhibits death receptor-induced apoptosis in vitro ... [pubmed.ncbi.nlm.nih.gov]
6. Stimulation of Extracellular Signal-Regulated Kinase ... [sciencedirect.com]
7. Suramin, an experimental chemotherapeutic drug ... [pubmed.ncbi.nlm.nih.gov]
8. Suramin for the Treatment of Autism Trial: KZ101 in a Male ... [centerwatch.com]
9. Suramin for Autism (STAT-2A Trial) [withpower.com]

To cite this document: Smolecule. [suramin long-term safety profile assessment]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003035#suramin-long-term-safety-profile-assessment>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)